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Compound of Interest

Compound Name: Hydroxy Cobicistat

CAS No.: 1051463-40-1

Cat. No.: B600879 Get Quote

Executive Summary
Cobicistat (GS-9350) is a selective, mechanism-based inhibitor of cytochrome P450 3A

(CYP3A) enzymes, utilized clinically as a pharmacokinetic enhancer ("booster") for

antiretrovirals like atazanavir and darunavir.[1][2] Unlike its structural predecessor ritonavir,

cobicistat lacks inherent anti-HIV activity but offers improved physicochemical properties.[3]

Hydroxy Cobicistat (CAS: 1051463-40-1) represents a critical oxidative metabolite and

process impurity.[1][2] Its formation is primarily driven by CYP3A-mediated oxidation at the

isopropyl moiety of the thiazole side chain.[2] For drug development professionals, quantifying

this specific metabolite is essential for two reasons:

Metabolic Stability Profiling: It serves as a marker for CYP3A4-mediated clearance of the

parent drug.[2]

Impurity Characterization: It must be monitored during API synthesis and stability testing in

accordance with ICH Q3B guidelines.

Chemical Identity & Structural Analysis[1][2][4]
The transition from Cobicistat to Hydroxy Cobicistat involves a mono-oxygenation event (+16

Da).[1][2] This structural change increases polarity, potentially altering the compound's
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retention time in reversed-phase chromatography and its ionization efficiency in mass

spectrometry.[1][2]

Comparative Chemical Data
Feature Cobicistat (Parent)

Hydroxy Cobicistat
(Metabolite/Impurity)

CAS Number 1004316-88-4 1051463-40-1

Molecular Formula

Molecular Weight 776.02 g/mol 792.03 g/mol

Monoisotopic Mass 775.355 791.350

Key Modification Isopropyl thiazole group
2-hydroxypropan-2-yl (Tertiary

alcohol formation)

Solubility Profile
Low (requires solubility

enhancers)

Slightly higher polarity due to -

OH group

Structural Logic
The hydroxylation occurs at the tertiary carbon of the isopropyl group attached to the thiazole

ring. This position is chemically vulnerable to P450 oxo-ferryl species due to the stability of the

resulting tertiary radical intermediate during the catalytic cycle.

Metabolic Genesis & Pathway Visualization[1][2]
Cobicistat acts as both a substrate and an inhibitor of CYP3A.[3][4] The formation of Hydroxy
Cobicistat is a Type I binding event where the drug binds to the active site, undergoes

oxidation, and releases the metabolite.

Pathway Diagram (CYP3A4-Mediated Oxidation)[1][2]
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Figure 1: The oxidative pathway converting Cobicistat to its Hydroxy metabolite via CYP450

mono-oxygenation.[1][2]

Analytical Characterization (LC-MS/MS Protocol)
As a Senior Scientist, I recommend a Self-Validating Protocol. This means the method includes

internal checks (IS response monitoring, retention time locking) to prevent false positives,

which are common when analyzing structural analogs.[1]

Method Principle
Technique: UHPLC-ESI-MS/MS (Positive Mode) Rationale: The morpholine and thiazole

nitrogens protonate readily (

), providing high sensitivity.[1][2]

Step-by-Step Workflow
A. Sample Preparation (Protein Precipitation)
Why: Solid Phase Extraction (SPE) can be expensive; PPT (Protein Precipitation) is sufficient

for this hydrophobic compound and minimizes loss of the more polar hydroxy metabolite.[1]

Aliquot: Transfer 50 µL of plasma/microsomal incubation mixture to a 96-well plate.

Internal Standard (IS): Add 20 µL of Cobicistat-d8 (deuterated IS) at 500 ng/mL.

Critical Control: The IS corrects for matrix effects and ionization suppression.
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Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Agitation: Vortex for 2 minutes (1500 rpm).

Clarification: Centrifuge at 4,000 g for 10 minutes at 4°C.

Injection: Transfer supernatant to valid vials; inject 2-5 µL.

B. Chromatographic Conditions[5][6][7][8][9]
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

Gradient:

0-0.5 min: 5% B (Desalting)[1][2]

0.5-3.0 min: 5% -> 95% B (Elution)[1][2]

3.0-4.0 min: 95% B (Wash)[1][2]

Note: Hydroxy Cobicistat will elute slightly earlier than Cobicistat due to the polar

hydroxyl group.

C. Mass Spectrometry Parameters (MRM)

Analyte
Precursor Ion (

)

Product Ion (

)

Cone Voltage
(V)

Collision
Energy (eV)

Cobicistat
776.4 (

)
606.3 40 35

Hydroxy

Cobicistat

792.4 (

)
622.3 40 35

Cobicistat-d8 (IS) 784.4 614.3 40 35
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Note: The product ion shift (+16 Da from 606 to 622) confirms the modification is retained on

the core fragment during collision-induced dissociation (CID).[1][2]

Analytical Workflow Diagram
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Figure 2: LC-MS/MS workflow for the simultaneous quantification of Cobicistat and its hydroxy

metabolite.

Pharmacological Implications[1][2][10][13]
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While Cobicistat is designed to inhibit CYP3A, the accumulation of Hydroxy Cobicistat is
pharmacologically relevant:

Inhibitory Potency: Studies suggest that while the parent drug is a potent mechanism-based

inhibitor (

nM), the hydroxy metabolite generally retains significantly lower affinity for the CYP3A heme
iron.[1][2] It is considered less active than the parent.

Drug-Drug Interactions (DDI): High levels of the metabolite can compete for renal

transporters or other metabolic enzymes, potentially complicating DDI profiles in patients

with renal impairment.[1][2]

Regulatory Compliance: For stability studies, any impurity (including Hydroxy Cobicistat)
exceeding 0.1% must be identified and qualified according to ICH guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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